molecular formula C9H8N2O2 B12970845 7-Aminoquinoline-2,4(1H,3H)-dione

7-Aminoquinoline-2,4(1H,3H)-dione

Cat. No.: B12970845
M. Wt: 176.17 g/mol
InChI Key: WHZACGSWCHNWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Aminoquinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Aminoquinoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the heating of 6-arylamino-1,3-dimethyluracils with one-carbon reagents such as dimethylformamide dimethylacetal, dimethylformamide-phosphorus oxychloride, and triethyl orthoformate. This reaction leads to the formation of 1,3-dimethylpyrimido[4,5-b]quinoline-2,4(1H,3H)-diones via intramolecular cycloaddition of azahexatrienes .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Aminoquinoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the amino group or other functional groups present in the compound.

    Substitution: The compound

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

7-amino-1H-quinoline-2,4-dione

InChI

InChI=1S/C9H8N2O2/c10-5-1-2-6-7(3-5)11-9(13)4-8(6)12/h1-3H,4,10H2,(H,11,13)

InChI Key

WHZACGSWCHNWQB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C=C(C=C2)N)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.